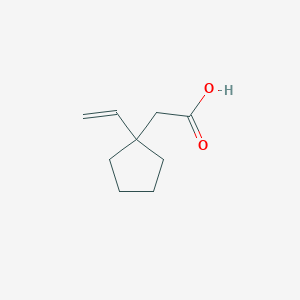
2-(1-Ethenylcyclopentyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Ethenylcyclopentyl)acetic acid is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclopentane, featuring an ethenyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethenylcyclopentyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclopentadiene with acetic acid under specific conditions to introduce the ethenyl group. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it viable for commercial applications.
化学反应分析
Types of Reactions
2-(1-Ethenylcyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Reagents such as alcohols or amines can be used in the presence of acid catalysts to form esters or amides.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of 2-(1-Ethylcyclopentyl)acetic acid.
Substitution: Formation of esters or amides depending on the substituent used.
科学研究应用
2-(1-Ethenylcyclopentyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-Ethenylcyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group can participate in π-π interactions, while the acetic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(Cyclopenten-1-yl)acetic acid
- 2-(1-Ethylcyclopentyl)acetic acid
- Cyclopentaneacetic acid
Uniqueness
2-(1-Ethenylcyclopentyl)acetic acid is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The ethenyl group can participate in additional chemical reactions, such as polymerization or cross-linking, making this compound versatile for various applications.
属性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
2-(1-ethenylcyclopentyl)acetic acid |
InChI |
InChI=1S/C9H14O2/c1-2-9(7-8(10)11)5-3-4-6-9/h2H,1,3-7H2,(H,10,11) |
InChI 键 |
ZDCQQDDBRMSRMJ-UHFFFAOYSA-N |
规范 SMILES |
C=CC1(CCCC1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(Ethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13227856.png)
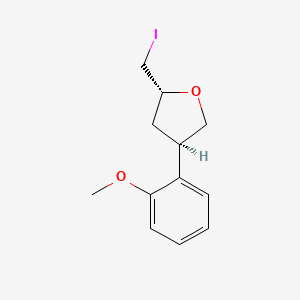

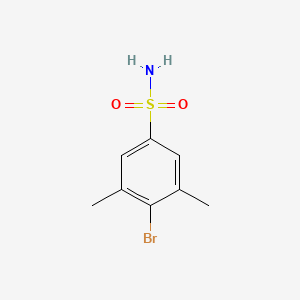
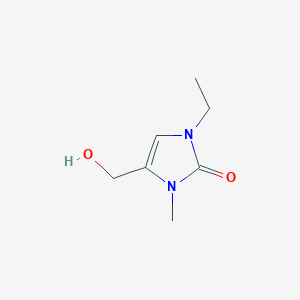
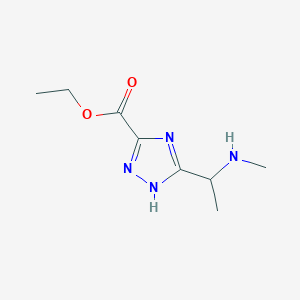

![4,4,6,6-Tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13227898.png)
![2-{3,7-Dioxabicyclo[4.1.0]heptan-6-yl}pyridine](/img/structure/B13227906.png)
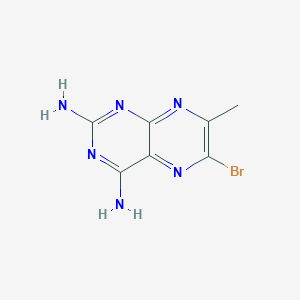
![1-(4-Carboxyphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13227914.png)

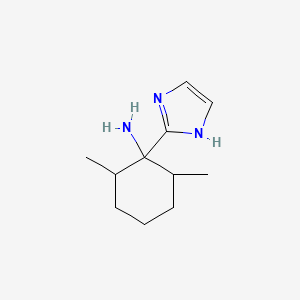
![3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13227925.png)
